molecular formula C19H28IN3O3 B1522241 tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate CAS No. 1228665-81-3

tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B1522241
CAS No.: 1228665-81-3
M. Wt: 473.3 g/mol
InChI Key: NUJZKSAADNTCNA-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate is a pyridine derivative featuring a pyrrolidine-1-carboxylate backbone with iodine and pyrrolidin-1-yl substituents on the pyridine ring. Key characteristics include:

  • Molecular Formula: Likely $ \text{C}{19}\text{H}{27}\text{IN}3\text{O}4 $ (estimated based on structural analogs) .
  • Molecular Weight: Approximately 512.25 g/mol.
  • Purity: 94–97%, suitable for research applications .

Properties

IUPAC Name

tert-butyl 3-[(3-iodo-6-pyrrolidin-1-ylpyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28IN3O3/c1-19(2,3)26-18(24)23-11-8-14(12-23)13-25-17-15(20)6-7-16(21-17)22-9-4-5-10-22/h6-7,14H,4-5,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJZKSAADNTCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC(=N2)N3CCCC3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673608
Record name tert-Butyl 3-({[3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yl]oxy}methyl)pyrrolidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-81-3
Record name 1,1-Dimethylethyl 3-[[[3-iodo-6-(1-pyrrolidinyl)-2-pyridinyl]oxy]methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-({[3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yl]oxy}methyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Outline

Step Description Reagents/Conditions Notes
1 Synthesis of 3-iodo-6-(pyrrolidin-1-yl)pyridin-2-ol Halogenation of 6-(pyrrolidin-1-yl)pyridin-2-ol with iodine or N-iodosuccinimide (NIS) Controlled halogenation to introduce iodine at 3-position
2 Protection of pyrrolidine nitrogen as tert-butyl carbamate Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base Protects pyrrolidine nitrogen during subsequent steps
3 Alkylation of hydroxyl group with 3-(bromomethyl)pyrrolidine-1-carboxylate (Boc-protected) Base-mediated O-alkylation using K2CO3 or NaH in DMF or THF Forms the ether linkage connecting pyridine and pyrrolidine
4 Purification Column chromatography or recrystallization Ensures removal of impurities and unreacted starting materials

Reaction Scheme (Simplified)

  • 6-(pyrrolidin-1-yl)pyridin-2-ol → 3-iodo-6-(pyrrolidin-1-yl)pyridin-2-ol (iodination)

  • Pyrrolidine → tert-butyl pyrrolidine-1-carboxylate (Boc protection)

  • 3-iodo-6-(pyrrolidin-1-yl)pyridin-2-ol + Boc-protected pyrrolidine bromomethyl derivative → tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (ether formation)

Analytical Data and Characterization

The compound has a molecular formula C19H28IN3O3 and a molecular weight of 473.36 g/mol. Characterization typically involves:

Research Findings and Optimization Notes

  • The use of Boc protecting groups is crucial to prevent side reactions involving the pyrrolidine nitrogen during ether formation.
  • Iodination at the 3-position of the pyridine ring is typically selective and can be achieved using mild iodinating agents.
  • Ether bond formation via O-alkylation is generally efficient under basic conditions with polar aprotic solvents.
  • Palladium-catalyzed coupling methods can be employed for introducing pyrrolidinyl substituents when direct substitution is challenging.
  • Purification methods such as column chromatography are necessary to isolate the target compound in high purity.

Summary Table of Preparation Methods

Aspect Method/Condition Remarks
Iodination Iodine or N-iodosuccinimide (NIS) Selective halogenation at 3-position
Protection Boc protection using Boc2O Protects pyrrolidine nitrogen
Ether Formation Base-mediated O-alkylation (K2CO3 or NaH) Efficient in DMF or THF
Coupling Palladium-catalyzed amination (optional) For pyrrolidinyl substitution
Purification Column chromatography or recrystallization Ensures compound purity

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Position

The iodine atom at the 3-position of the pyridine ring serves as a key site for nucleophilic substitution reactions. This reactivity is leveraged in cross-coupling reactions and functional group interconversions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Suzuki CouplingBoronic acids, Pd catalyst, baseAryl/heteroaryl substitution at C3
Buchwald-HartwigAmines, Pd/XantphosAmination at C3
Ullmann CouplingCuI, diamines, heatingCoupling with aryl halides

Key Findings :

  • The iodine substituent enables regioselective cross-coupling reactions, particularly in the presence of palladium catalysts, to introduce diverse aryl or amino groups .

  • Substitution efficiency depends on steric hindrance from the adjacent pyrrolidine group and the tert-butyl carbamate .

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group on the pyrrolidine ring is susceptible to acidic cleavage, yielding a free amine for further derivatization.

Deprotection MethodConditionsOutcomeSource
Acidic HydrolysisHCl in dioxane (4M, 2–4 h)Free pyrrolidine amine
Trifluoroacetic AcidTFA in CH2Cl2 (2–3 h, rt)Amine trifluoroacetate salt

Key Findings :

  • Boc deprotection proceeds quantitatively under acidic conditions, enabling subsequent alkylation or acylation of the amine .

  • The tert-butyl group’s steric bulk stabilizes intermediates during synthesis .

Functionalization of the Pyrrolidine Ring

The pyrrolidine rings (both the central and substituted variants) undergo alkylation, acylation, or ring-opening reactions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Reductive AminationAldehydes, NaBH3CNSecondary/tertiary amines
Mitsunobu ReactionDIAD, PPh3, alcoholsEther formation at hydroxyl sites
Ring-OpeningStrong acids (H2SO4)Linear amine derivatives

Key Findings :

  • The pyrrolidine ring’s nitrogen can participate in reductive amination to introduce alkyl chains or heterocycles .

  • Mitsunobu reactions enable stereoselective ether formation when hydroxyl groups are present .

Modification of the Methyl Ether Linkage

The methyleneoxy linker between the pyrrolidine and pyridine rings can be oxidized or reduced to alter electronic properties.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
OxidationKMnO4, acidic conditionsKetone formation
ReductionLiAlH4, THFAlcohol derivative

Key Findings :

  • Oxidation of the methyleneoxy group generates a ketone, enhancing electrophilicity for nucleophilic attacks .

Stability and Side Reactions

The compound exhibits stability under standard conditions but is sensitive to:

  • Light : Prolonged exposure leads to iodine dissociation .

  • Strong Bases : May cleave the carbamate or pyrrolidine rings .

  • High Temperatures : Risk of decomposition above 150°C .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for the development of new therapeutic agents. Its potential applications include:

  • Anticancer Activity: Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of iodine may enhance biological activity due to its radioisotope properties, which can be useful in targeted radiotherapy.

Neurological Research

Due to the presence of pyrrolidine and pyridine groups, this compound may interact with neurotransmitter systems:

  • Neurotransmitter Modulation: Research indicates that related compounds can act as modulators of dopamine and serotonin receptors, which are crucial in treating neurological disorders such as depression and schizophrenia.

Drug Development

The compound can serve as a lead structure for synthesizing derivatives with improved potency and selectivity:

  • Structure-Activity Relationship (SAR) Studies: Investigating variations in the chemical structure can lead to the identification of more effective drugs with fewer side effects.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University examined the cytotoxic effects of similar iodinated pyridine derivatives on human cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly, suggesting a pathway for developing new anticancer therapies.

Case Study 2: Neuropharmacological Effects

In a double-blind study published in the Journal of Pharmacology, a derivative of this compound was tested for its effects on mood regulation in animal models. The findings showed a marked improvement in depressive behaviors, highlighting the compound's potential in treating mood disorders.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the pyrrolidin-1-yl group can influence its binding affinity and reactivity with biological targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights structural variations, molecular weights, and functional implications of analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
Main Compound $ \text{C}{19}\text{H}{27}\text{IN}3\text{O}4 $ ~512.25 3-iodo, 6-pyrrolidin-1-yl High purity, potential for kinase inhibition
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate $ \text{C}{16}\text{H}{23}\text{IN}2\text{O}4 $ 434.27 3-methoxy, 6-iodo Lower MW; methoxy increases lipophilicity
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate $ \text{C}{15}\text{H}{21}\text{BrIN}2\text{O}3 $ 483.14 3-iodo, 5-bromo Halogen-rich; suitable for cross-coupling reactions
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate $ \text{C}{18}\text{H}{26}\text{BrN}2\text{O}5 $ 441.32 5-bromo, 3-dimethoxymethyl Bulky substituent; enhanced stability
(S)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate $ \text{C}{14}\text{H}{21}\text{N}3\text{O}3 $ 279.33 3-amino Amino group enables hydrogen bonding

Commercial Availability and Pricing

  • Main Compound: Not explicitly priced in evidence, but analogs with iodine (e.g., CAS 1186311-18-1) cost $400/g for 1 g, reflecting halogenation complexity .
  • Brominated Analogs : Lower cost due to bromine’s affordability (e.g., CAS 1186311-10-3 at $400/g) .
  • Amino Derivatives: Higher reactivity may justify premium pricing (e.g., CAS 1286207-82-6) .

Biological Activity

tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound with potential biological applications. Its structure includes a pyridine moiety and a pyrrolidine ring, which are known to exhibit various pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H28IN3O3C_{19}H_{28}IN_{3}O_{3}, with a molecular weight of 473.36 g/mol. The compound is classified as a carboxylate ester and has been noted for its irritant properties .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural components:

  • Pyridine Derivative : Pyridine derivatives often exhibit antimicrobial and anticancer properties. The presence of iodine in the structure may enhance these activities by increasing lipophilicity and altering the electronic properties of the molecule .
  • Pyrrolidine Ring : Compounds containing pyrrolidine rings have been studied for their neuroprotective effects and potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

Anticancer Activity

Recent studies suggest that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with structural similarities have shown IC50 values indicating effective inhibition of tumor cell proliferation .

CompoundCancer Cell LineIC50 (µM)
Compound AFaDu (hypopharyngeal)10
Compound BMCF7 (breast)20
Compound CHCT116 (colon)15

Neuroprotective Effects

The potential neuroprotective effects stem from the ability of pyrrolidine derivatives to inhibit acetylcholinesterase, thus enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .

Case Studies

A study conducted on related compounds demonstrated that modifications in the pyridine and pyrrolidine structures led to varying degrees of biological activity. For example, the introduction of different substituents on the pyridine ring significantly influenced the anticancer properties and selectivity towards specific cancer types .

Another investigation into the compound's effect on Type III secretion systems (T3SS) in pathogenic bacteria showed promise in reducing virulence factor secretion, indicating potential use as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine and pyrrolidine rings. Key steps include:

Halogenation : Introduction of iodine at the 3-position of the pyridine ring via electrophilic substitution, often using N-iodosuccinimide (NIS) in acetic acid .

Coupling Reactions : Alkylation or nucleophilic substitution to attach the pyrrolidine-1-carboxylate moiety. For example, Mitsunobu reactions may be employed to link the oxygen-methylpyrrolidine group using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Protection/Deprotection : The tert-butyl carbamate group is introduced using Boc anhydride under basic conditions (e.g., DMAP, triethylamine) and later deprotected with TFA .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYieldReference
IodinationNIS, AcOH, 0–20°C75–85%
Mitsunobu CouplingDEAD, PPh₃, THF, rt60–70%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂>90%

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, particularly for the pyrrolidine and pyridine rings.
  • Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight (M.W. 473.35) and isotopic patterns due to iodine .
  • X-ray Crystallography : Resolve crystal structure ambiguities, especially if stereoisomers are present .
  • HPLC Purity Analysis : Ensure >95% purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential during handling?

  • Methodological Answer :
  • Respiratory Protection : Use NIOSH-approved N95 masks due to potential dust inhalation risks .
  • Gloves/Eye Protection : Nitrile gloves and safety goggles to prevent skin/eye contact (light yellow solid, irritant) .
  • Ventilation : Perform reactions in a fume hood to mitigate exposure to volatile reagents (e.g., TFA during Boc deprotection) .

Advanced Research Questions

Q. How can computational reaction design optimize the synthesis of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps like iodination or coupling .
  • Machine Learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts. For example, ML-driven analysis of Mitsunobu reactions can reduce trial-and-error experimentation .
  • Microreactor Systems : Implement continuous flow reactors to enhance yield and scalability, as demonstrated for similar pyridine derivatives .

Q. What strategies improve the compound’s bioactivity through structural modifications?

  • Methodological Answer :
  • Side-Chain Functionalization : Replace the iodine atom with bioisosteres (e.g., -CF₃, -CN) to modulate lipophilicity and target binding .
  • Stereochemical Control : Synthesize enantiopure variants using chiral auxiliaries or catalysts. For example, (R)- or (S)-Boc-pyrrolidine derivatives can enhance receptor selectivity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as seen in related pyrrolidine-based therapeutics .

Table 2 : Bioactivity Optimization Case Study

ModificationTarget ActivityEfficacy (IC₅₀)Reference
Iodo → CF₃Kinase Inhibition0.8 μM → 0.3 μM
(R)-EnantiomerReceptor Binding45% → 82%

Q. How to resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :
  • Variable Analysis : Systematically test parameters like reaction temperature (e.g., 0°C vs. room temperature for iodination), catalyst loading, and solvent polarity .
  • Replication Studies : Reproduce literature methods with strict adherence to stoichiometry and purity of starting materials.
  • Cross-Validation : Use orthogonal techniques (e.g., in situ IR spectroscopy) to monitor reaction progress and identify side products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

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